![molecular formula C21H25N3O5S B2726007 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251593-36-8](/img/structure/B2726007.png)
1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzoxazine ring and a pyridinone ring. Benzoxazines are a type of organic compound that contain a heterocyclic ring made up of two carbon atoms, one oxygen atom, and one nitrogen atom . Pyridinones, on the other hand, are derivatives of pyridine and contain a carbonyl group (C=O) attached to the nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing different parts of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazine and pyridinone rings suggests that this compound may have interesting chemical properties, as these types of rings are often found in biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazine and pyridinone rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Molecular Interactions
- CB1 Cannabinoid Receptor Antagonism : This compound shows potent and selective antagonism for the CB1 cannabinoid receptor, based on conformational analyses, superimposition models, and 3D-quantitative structure-activity relationship (QSAR) models. Its molecular interaction with the receptor suggests that the N1 aromatic ring moiety dominates the steric binding interaction, similar to cannabinoid agonists (Shim et al., 2002).
Synthesis and Biological Activity
- Antibacterial and Antifungal Activities : Some derivatives of this compound have been synthesized and shown to possess considerable antibacterial and antifungal activities (Patel & Agravat, 2007).
- Anticonvulsant Activity : Derivatives have been evaluated for anticonvulsant activity in various animal models, indicating their potential in treating epilepsy (Obniska et al., 2015).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : Some derivatives of this compound act as high-affinity antagonists for kappa-opioid receptors, showing potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Molecular Docking and In Vitro Screening
- GlcN-6-P Synthase Binding : The compound's derivatives have shown moderate to good binding energies towards GlcN-6-P synthase, a target protein, along with exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).
Anti-Inflammatory and Analgesic Agents
- COX Inhibition and Pain Relief : Novel derivatives have been synthesized and screened as cyclooxygenase inhibitors, showing significant analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
Anticonvulsant Safety and Lipophilicity
- Lipophilicity and Safety in Anticonvulsant Use : A new series of derivatives were tested for anticonvulsant activity, revealing compounds with promising protective index and safety profiles. The study also determined the lipophilicity of these compounds, important for their pharmacokinetic properties (Rybka et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-5-7-19-18(13-16)24(11-12-29-19)21(26)15-22-14-17(6-8-20(22)25)30(27,28)23-9-3-2-4-10-23/h5-8,13-14H,2-4,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOYTZOOVMKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



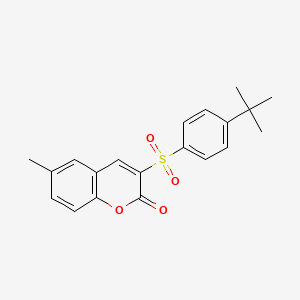
![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)
![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)
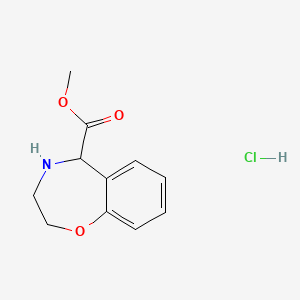
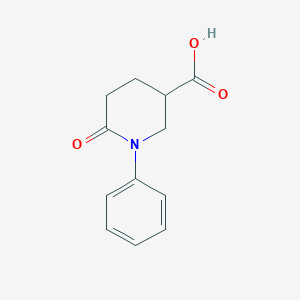
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)
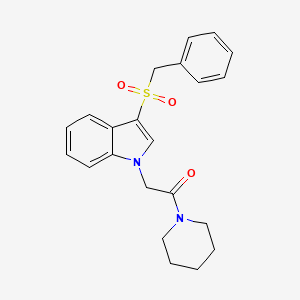
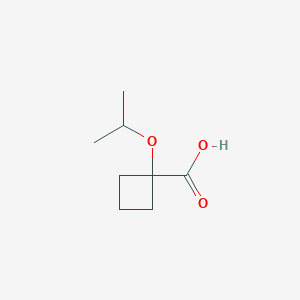
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2725938.png)
![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)
![diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2725940.png)
